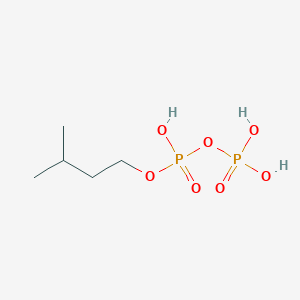

Isopentyl pyrophosphate

描述

异戊烯基焦磷酸,也称为异戊烯基焦磷酸,是异戊二烯类生物合成中的关键中间体。这些化合物对各种生物过程至关重要,包括胆固醇、类固醇激素和其他萜类化合物的合成。 异戊烯基焦磷酸通过甲羟戊酸途径和非甲羟戊酸途径形成,这两种途径对细胞代谢至关重要 .

准备方法

合成路线和反应条件: 异戊烯基焦磷酸可以通过多种方法合成。一种常见的方法涉及化学酶促合成,其中特定酶催化异戊烯基焦磷酸从更简单的前体形成。 该方法通常采用同位素标记的前体来追踪生物合成途径 .

工业生产方法: 在工业环境中,异戊烯基焦磷酸通常通过微生物发酵生产。工程化的大肠杆菌菌株通常用于通过代谢工程生产异戊烯基焦磷酸。 与传统的化学合成相比,这种方法更具可持续性和环保性 .

化学反应分析

反应类型: 异戊烯基焦磷酸经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的异戊二烯类化合物。

还原: 还原反应可以将其转化为异戊二烯类生物合成途径中的其他中间体。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 酶催化剂也经常被用来在温和条件下促进这些反应 .

主要产物: 这些反应形成的主要产物包括二甲基烯丙基焦磷酸、香叶基焦磷酸和法尼基焦磷酸。 这些化合物进一步用于更复杂的异戊二烯类化合物的生物合成 .

科学研究应用

Biotechnological Applications

1.1 Terpene Biosynthesis

IPP is a key precursor in the biosynthesis of terpenes, which are essential for various biological functions including plant defense mechanisms and signaling pathways. The engineering of microbial systems to enhance terpene production often involves manipulating IPP pathways. For example, studies have shown that overexpression of isopentenyl pyrophosphate isomerase in Escherichia coli leads to increased production of valuable terpenes such as artemisinin, a potent antimalarial compound .

1.2 Metabolic Engineering

In metabolic engineering, IPP accumulation can be both beneficial and toxic. Research indicates that high levels of IPP can inhibit growth and reduce cell viability in engineered strains . Strategies to mitigate this toxicity include developing bypass pathways that reduce dependency on the mevalonate pathway, which traditionally produces IPP . These engineered pathways enable the production of isoprenoids while minimizing toxic effects.

| Application | Description |

|---|---|

| Terpene Production | Enhancing terpene biosynthesis through genetic modifications in microbial systems. |

| Metabolic Engineering | Developing bypass pathways to reduce IPP toxicity and enhance production efficiency. |

Agricultural Applications

2.1 Insect Growth Regulation

IPP is involved in the synthesis of juvenile hormones (JH) in insects, which regulate growth and development. The enzyme isopentenyl diphosphate isomerase (IPPI) catalyzes the conversion of IPP to dimethylallyl pyrophosphate (DMAPP), a critical step in JH biosynthesis . Targeting this pathway can lead to innovative pest control strategies by disrupting hormonal balance in target insect species.

2.2 Plant Defense Mechanisms

In plants, IPP-derived compounds contribute to defense against pathogens and herbivores. The manipulation of IPP pathways can enhance resistance traits in crops, leading to improved agricultural productivity without reliance on chemical pesticides .

| Agricultural Application | Description |

|---|---|

| Insect Growth Regulation | Utilizing IPP in JH synthesis to develop targeted insecticides that disrupt growth processes. |

| Enhanced Plant Defense | Engineering plants for increased production of IPP-derived metabolites that bolster resistance. |

Pharmaceutical Applications

3.1 Drug Development

The role of IPP as a precursor for bioactive compounds makes it significant in drug development. For instance, its derivatives are involved in the synthesis of statins, which are widely used for cholesterol management . The ability to produce these compounds through engineered microbial systems could lead to more sustainable pharmaceutical manufacturing processes.

3.2 Cancer Research

Recent studies have explored the potential of IPP-related compounds in cancer therapy, particularly due to their role in cellular signaling and apoptosis . Understanding the pathways involving IPP could lead to novel therapeutic strategies targeting cancer cell metabolism.

| Pharmaceutical Application | Description |

|---|---|

| Drug Development | Utilizing IPP for the synthesis of statins and other bioactive pharmaceutical compounds. |

| Cancer Research | Investigating the role of IPP in cancer cell metabolism and potential therapeutic applications. |

Case Studies

4.1 Case Study: Engineering E. coli for Isoprenoid Production

A comprehensive study demonstrated the engineering of E. coli strains with modified mevalonate pathways to enhance isoprenoid production while minimizing IPP toxicity. The researchers identified key metabolic bottlenecks and proposed solutions that significantly improved yields .

4.2 Case Study: Insect Hormonal Disruption

Research on Drosophila melanogaster showed that manipulating IPP levels could effectively disrupt normal developmental processes, leading to potential applications in pest management strategies .

作用机制

异戊烯基焦磷酸通过参与异戊二烯类化合物的生物合成发挥作用。它作为各种酶的底物,包括异戊烯基焦磷酸异构酶,该酶将其转化为二甲基烯丙基焦磷酸。 这种转化是甲羟戊酸途径中的关键步骤,最终导致胆固醇、类固醇激素和其他必需生物分子的产生 .

类似化合物:

二甲基烯丙基焦磷酸: 异戊烯基焦磷酸的异构体,也参与异戊二烯类生物合成。

香叶基焦磷酸: 异戊二烯类生物合成途径中的下游产物。

法尼基焦磷酸: 另一个下游产物,对角鲨烯和其他甾醇的合成至关重要

独特性: 异戊烯基焦磷酸因其在甲羟戊酸途径和非甲羟戊酸途径中作为前体而独一无二。 它能够参与各种酶促反应,使其成为广泛异戊二烯类化合物生物合成中通用的中间体 .

总之,异戊烯基焦磷酸是一种重要的化合物,在各种生物过程和工业应用中发挥着重要作用。其独特的特性和多功能性使其成为多个科学领域研究的重要主题。

相似化合物的比较

Dimethylallyl Pyrophosphate: An isomer of isopentyl pyrophosphate, also involved in isoprenoid biosynthesis.

Geranyl Pyrophosphate: A downstream product in the isoprenoid biosynthesis pathway.

Farnesyl Pyrophosphate: Another downstream product, crucial for the synthesis of squalene and other sterols

Uniqueness: this compound is unique due to its role as a precursor in both the mevalonate and non-mevalonate pathways. Its ability to participate in various enzymatic reactions makes it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .

生物活性

Isopentyl pyrophosphate (IPP), also known as isopentenyl diphosphate, is a crucial intermediate in the biosynthesis of isoprenoids, terpenes, and sterols. It plays a significant role in various biological processes, including cellular signaling, immune response, and metabolic regulation. This article provides a detailed overview of the biological activity of IPP, supported by research findings, case studies, and data tables.

Biosynthesis Pathways

IPP is synthesized via two primary pathways:

- Mevalonate Pathway : This classical pathway begins with acetyl-CoA and involves several enzymatic steps leading to the production of IPP. Key enzymes include HMG-CoA reductase, mevalonate kinase, and phosphomevalonate kinase.

- Non-Mevalonate Pathway (MEP Pathway) : Predominantly found in bacteria and plants, this pathway starts with 1-deoxy-D-xylulose 5-phosphate (DXP) and leads to IPP through a series of reactions catalyzed by enzymes such as DXP reductoisomerase and HMB-PP reductase .

Biological Functions

1. Immune Modulation

IPP has been shown to enhance the proliferation of γδ T cells, which are vital for immune responses. A study demonstrated that low concentrations of IPP combined with ethanol significantly increased the expansion of these T cells in patients with arthritis, suggesting a potential therapeutic application in autoimmune conditions .

2. Antinociceptive Properties

Recent research indicates that IPP acts as an inhibitor of transient receptor potential (TRP) channels, specifically TRPA1 and TRPV3, which are involved in pain sensation. This suggests that IPP could be utilized as a novel analgesic agent .

3. Toxicity in Engineered Systems

While IPP is essential for biosynthesis, its accumulation can lead to toxicity in engineered microbial systems designed for terpene production. Elevated levels of IPP have been linked to growth inhibition and metabolic disruptions in Escherichia coli, highlighting the need for careful metabolic engineering strategies to manage its levels .

Case Study 1: Immune Response Enhancement

In a clinical study involving patients with arthritis, the combination of IPP and ethanol resulted in a significant increase in γδ T cell proliferation compared to controls. The ratio of T cell expansion was 10.1 ± 4.0 (p < 0.0008), indicating that IPP can synergistically enhance immune responses under specific conditions .

Case Study 2: Metabolic Disruption in E. coli

A comprehensive analysis of E. coli strains producing isoprenol revealed that high levels of IPP led to reduced cell viability and plasmid instability. Multi-omics approaches indicated that IPP accumulation negatively impacted ATP levels and nutrient uptake, necessitating further investigation into metabolic pathways to mitigate these effects .

Research Findings

Recent studies have provided insights into the mechanisms by which IPP exerts its biological effects:

- TRP Channel Inhibition : IPP was found to suppress responses to TRPA1 and TRPV3 agonists in sensory neurons, suggesting its potential use as a pain management agent .

- Metabolic Engineering : Research into microbial systems has identified strategies for alleviating IPP toxicity by manipulating specific metabolic pathways, enhancing overall productivity in bioengineering applications .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-methylbutyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFXNYPSBSIFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。